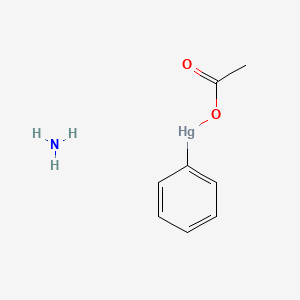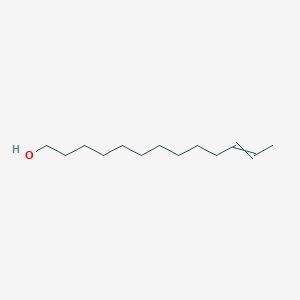
11-Tridecen-1-ol, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Tridecen-1-ol, (Z)- is an organic compound with the molecular formula C₁₃H₂₆O and a molecular weight of 198.3449 g/mol . It is a long-chain unsaturated alcohol with a double bond in the Z-configuration at the 11th carbon position. This compound is often used in the synthesis of pheromones and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Tridecen-1-ol, (Z)- can be achieved through various methods. One common approach involves the reduction of 11-undecenoic acid using lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol . Another method involves the Wittig reaction, where a phosphonium salt is reacted with an aldehyde to form the desired alkene .
Industrial Production Methods
Industrial production of 11-Tridecen-1-ol, (Z)- typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
11-Tridecen-1-ol, (Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 11-Tridecenal or 11-Tridecenoic acid.
Reduction: 11-Tridecanol.
Substitution: 11-Tridecenyl chloride.
Wissenschaftliche Forschungsanwendungen
11-Tridecen-1-ol, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 11-Tridecen-1-ol, (Z)- varies depending on its application. In biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The molecular targets and pathways involved are specific to the organism and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Tetradecen-1-ol, (Z)-: Another long-chain unsaturated alcohol with similar properties and applications.
11-Tetradecen-1-ol, acetate, (Z)-: An acetate ester of 11-Tetradecen-1-ol, (Z)-, used as a pheromone in pest control.
Uniqueness
11-Tridecen-1-ol, (Z)- is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its utility in various synthetic applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
34010-24-7 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
tridec-11-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-3,14H,4-13H2,1H3 |
InChI-Schlüssel |
VRXBMTCDQIOJAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
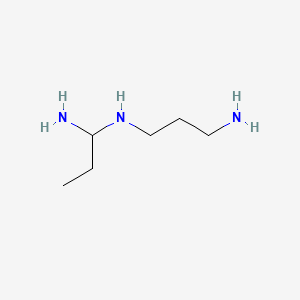
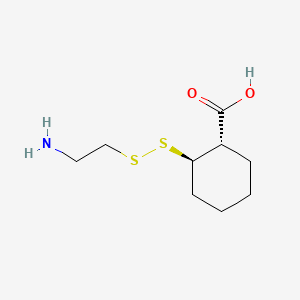
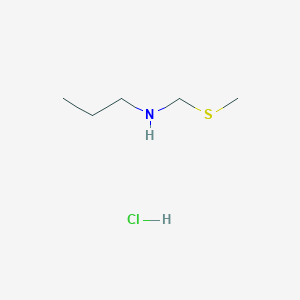
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
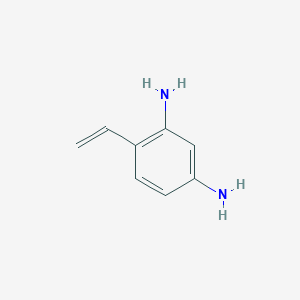
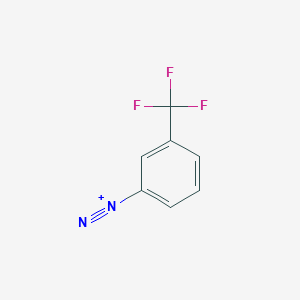
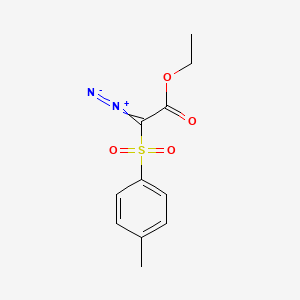
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)

![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
